molecular formula C5H8N6 B12863778 N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine

N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine

Cat. No.: B12863778
M. Wt: 152.16 g/mol
InChI Key: ONCWNKSVZOBZKV-UHFFFAOYSA-N
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Description

N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine is a heterocyclic compound that contains both imidazole and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyrazole rings in its structure imparts unique chemical and biological properties.

Properties

Molecular Formula

C5H8N6

Molecular Weight

152.16 g/mol

IUPAC Name

3-N-methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine

InChI

InChI=1S/C5H8N6/c1-7-3-2-4(11-10-3)9-5(6)8-2/h1H3,(H5,6,7,8,9,10,11)

InChI Key

ONCWNKSVZOBZKV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NNC2=C1NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1H-pyrazole with methyl isocyanate, followed by cyclization to form the imidazo[4,5-c]pyrazole ring system. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Formation of substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and catalysts.

Mechanism of Action

The mechanism of action of N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the case of antimicrobial or antiviral activity, it may interfere with the replication machinery of pathogens. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine: Unique due to the presence of both imidazole and pyrazole rings.

    Imidazole Derivatives: Compounds like imidazole and its derivatives are known for their broad range of biological activities.

    Pyrazole Derivatives: Compounds like pyrazole and its derivatives are also known for their diverse chemical and biological properties.

Uniqueness

This compound is unique due to the combination of imidazole and pyrazole rings in a single molecule, which imparts distinct chemical reactivity and biological activity. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.

Biological Activity

N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on various studies.

  • Molecular Formula : C5H8N6
  • CAS Number : 849479-15-8
  • Structural Characteristics : The compound features a fused imidazo-pyrazole ring system, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from simpler pyrazole derivatives. The synthetic pathways often utilize nucleophilic substitutions followed by cyclization reactions to form the imidazo ring. Recent advancements have optimized these methods to enhance yield and purity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. For instance:

  • Antimycobacterial Activity : Studies have demonstrated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 3.95 to 12.03 μg/mL. These compounds were evaluated using the spot-culture growth inhibition assay (SPOTi) and showed comparable efficacy to standard treatments like kanamycin .
CompoundMIC (μg/mL)Target Pathogen
11f4.0M. tuberculosis
11h4.4M. tuberculosis
Kanamycin7.8M. tuberculosis

Antibacterial Activity

The compound has also been tested for antibacterial effects against Gram-positive and Gram-negative bacteria:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
  • Methodology : The Kirby-Bauer disc diffusion method was utilized for evaluating antibacterial activity.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
E. coli12
Klebsiella pneumoniae10

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors:

  • CYP121A1 Interaction : Binding studies indicate that this compound interacts with the cytochrome P450 enzyme CYP121A1 in M. tuberculosis, which is critical for the bacterium's survival . The binding affinity was assessed using UV-visible spectroscopy and NMR techniques.

Case Study 1: Antimycobacterial Evaluation

In a recent study published in 2022, researchers synthesized a series of imidazole derivatives related to this compound and evaluated their antimycobacterial properties. The most active compounds were identified based on their MIC values and binding affinities to CYP121A1 .

Case Study 2: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of N3-Methyl derivatives against several bacterial strains. The results indicated that modifications in the pyrazole ring significantly affected the antibacterial potency .

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